molecular formula C13H9BrClNO B8691040 2-(4-Bromopyridin-2-yl)-1-(4-chlorophenyl)ethanone

2-(4-Bromopyridin-2-yl)-1-(4-chlorophenyl)ethanone

Cat. No. B8691040
M. Wt: 310.57 g/mol
InChI Key: XHPJXWKQKAHNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromopyridin-2-yl)-1-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C13H9BrClNO and its molecular weight is 310.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromopyridin-2-yl)-1-(4-chlorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromopyridin-2-yl)-1-(4-chlorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Bromopyridin-2-yl)-1-(4-chlorophenyl)ethanone

Molecular Formula

C13H9BrClNO

Molecular Weight

310.57 g/mol

IUPAC Name

2-(4-bromopyridin-2-yl)-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C13H9BrClNO/c14-10-5-6-16-12(7-10)8-13(17)9-1-3-11(15)4-2-9/h1-7H,8H2

InChI Key

XHPJXWKQKAHNEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=NC=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5 g (29.07 mmol) of 4-bromo-2-methylpyridine and 11.27 g (61.04 mmol) of ethyl 4-chlorobenzoate are placed under a stream of nitrogen in a round-bottomed flask and dissolved in 50 ml of anhydrous tetrahydrofuran. The solution is cooled to 5° C. and 70 ml (70 mmol) of a lithium hexamethyldisilazane solution (1M in tetrahydrofuran) are added dropwise. After addition, the mixture is stirred at ambient temperature for 2 h and cooled to 5° C., and then 100 ml of water are gradually added. The medium is subsequently diluted with 250 ml of ethyl acetate and 100 ml of water. The organic phase is separated and the aqueous phase is extracted twice with 100 ml of ethyl acetate. The organic phases are subsequently combined, dried over sodium sulphate and filtered. 15 g of silica are subsequently added to the filtrate and the mixture is concentrated under reduced pressure. The powder obtained is used as solid deposit for chromatography on silica gel, with a mixture of cyclohexane and ethyl acetate (9/1) as eluent. 8.4 g (93%) of compound are obtained in the form of a yellow powder.
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5 g
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11.27 g
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70 mL
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50 mL
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250 mL
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100 mL
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100 mL
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Yield
93%

Synthesis routes and methods III

Procedure details

1.0 g (5.8 mmol) of 4-bromo-2-methylpyridine and 2.14 g (11.6 mmol) of ethyl 4-chlorobenzoate are placed under a stream of argon in a round-bottomed flask and dissolved in 10 ml of anhydrous tetrahydrofuran. The solution is cooled to 0° C. and 12 ml of a lithium hexamethyldisilazane (LiHMDS) solution (1M in tetrahydrofuran) are added. After addition, the mixture is heated at 45° C. for 3 h and cooled to ambient temperature, and then water is added. The tetrahydrofuran is subsequently evaporated under reduced pressure and the aqueous phase is extracted three times with ether. The organic phase is separated, dried and concentrated under reduced pressure. The residue obtained is purified by chromatography on silica gel, elution being carried out with a mixture of dichloromethane and heptane. 1.11 g (62%) of compound are obtained.
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1 g
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2.14 g
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12 mL
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10 mL
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62%

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